

# 5-Hydroxyindole-3-acetic acid-d6 certificate of analysis

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## Compound of Interest

Compound Name: 5-Hydroxyindole-3-acetic acid-d6

Cat. No.: B15598948

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## Technical Guide: 5-Hydroxyindole-3-acetic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Hydroxyindole-3-acetic acid-d6** (5-HIAA-d6), a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 5-Hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA is the primary metabolite of serotonin and a critical biomarker for diagnosing and monitoring neuroendocrine tumors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Core Compound Specifications

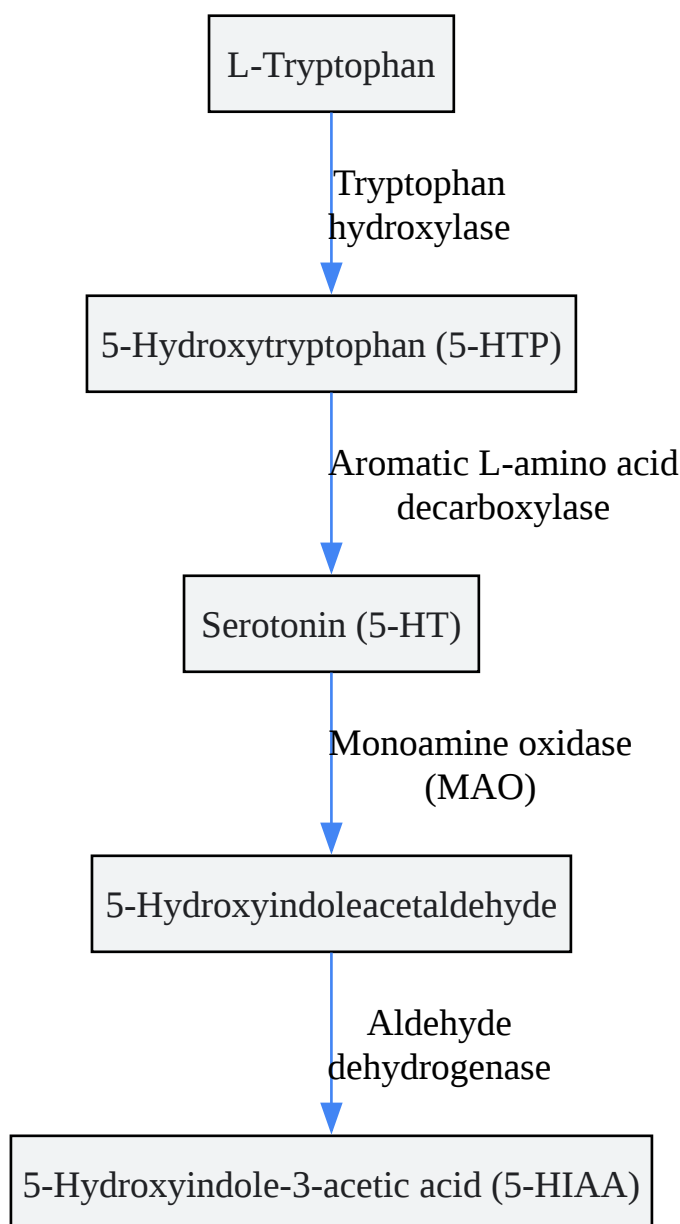
**5-Hydroxyindole-3-acetic acid-d6** is a certified reference material designed for use in mass spectrometry-based applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[\[4\]](#) Its primary function is to serve as an internal standard, correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of 5-HIAA quantification.

## Quantitative Data

Parameter	Specification	Source
Formal Name	2-(5-hydroxy-1H-indol-3-yl-2,4,6,7-d <sub>4</sub> )acetic-2,2-d <sub>2</sub> acid	[5]
CAS Number	2748469-82-9	[5]
Molecular Formula	C <sub>10</sub> H <sub>3</sub> D <sub>6</sub> NO <sub>3</sub>	[5][6]
Molecular Weight	197.22 g/mol	[5][7]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>6</sub> )	[5][8]
Standard Concentration	100 µg/mL in Methanol	[6][7]
Storage Temperature	-70°C	[6]
Stability	≥ 4 years	[5]

## Serotonin Metabolism to 5-HIAA

Serotonin, a key neurotransmitter, is primarily metabolized in the liver to 5-HIAA, which is then excreted in the urine.[1][9] This metabolic pathway is a critical area of study in neuroscience and oncology. The quantification of 5-HIAA is a key diagnostic tool for conditions with excess serotonin production, such as carcinoid tumors.[1][3][10]



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**Caption:** Metabolic pathway of Serotonin to 5-HIAA.

## Experimental Protocols

The use of 5-HIAA-d6 as an internal standard is central to the accurate quantification of endogenous 5-HIAA levels in biological matrices, most commonly urine. Below is a generalized experimental protocol based on common LC-MS/MS methods.

## Sample Preparation: Dilute-and-Shoot Method

A "dilute-and-shoot" method is often employed for its simplicity and high-throughput capabilities.[\[10\]](#)

- **Sample Collection:** Collect a 24-hour urine specimen.
- **Internal Standard Spiking:** To a 100  $\mu$ L aliquot of urine, add a known concentration of 5-HIAA-d6 internal standard solution.
- **Dilution:** Dilute the mixture with a suitable solvent, often the initial mobile phase of the LC method (e.g., 95:5 water:methanol with 0.1% formic acid). A common dilution factor is 1:10.  
[\[3\]](#)
- **Vortexing and Centrifugation:** Vortex the sample to ensure homogeneity and centrifuge to pellet any particulates.
- **Transfer:** Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- **Chromatographic Separation:**
  - **Column:** A reversed-phase C18 column is typically used.
  - **Mobile Phase A:** Water with 0.1% formic acid.
  - **Mobile Phase B:** Methanol with 0.1% formic acid.
  - **Gradient:** A gradient elution is employed to separate 5-HIAA from other matrix components.
  - **Flow Rate:** A typical flow rate is 0.4-0.6 mL/min.
  - **Injection Volume:** 5-10  $\mu$ L.
- **Mass Spectrometry Detection:**
  - **Ionization Mode:** Electrospray Ionization (ESI) in positive mode.[\[3\]](#)[\[10\]](#)

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
  - 5-HIAA (Analyte): 192.1 > 146.1 (quantifier) and 192.1 > 118.1 (qualifier).[10]
  - 5-HIAA-d6 (Internal Standard): The specific transition will depend on the deuteration pattern. For a d5 labeled standard, a common transition is 197.1 > 151.1. The transitions for 5-HIAA-d6 would be adjusted accordingly based on its molecular weight of 197.22.

## Data Analysis

- Quantification: The concentration of 5-HIAA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard.
- Calibration Curve: A calibration curve is generated using known concentrations of non-labeled 5-HIAA and a fixed concentration of the 5-HIAA-d6 internal standard.
- Quality Control: Quality control samples at low, medium, and high concentrations are run alongside unknown samples to ensure the accuracy and precision of the assay.

## Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of 5-HIAA in a clinical or research laboratory setting.



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**Caption:** Workflow for 5-HIAA quantification using LC-MS/MS.

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